

GDC-0879: A Technical Guide for Researchers

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Compound of Interest

Compound Name: GDC-0879

Cat. No.: B7855706

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **GDC-0879**, a potent and selective inhibitor of B-Raf kinase. This document consolidates key molecular information, quantitative data on its inhibitory activity, and detailed experimental protocols for its evaluation, tailored for professionals in the field of cancer research and drug development.

Core Molecular and Chemical Properties

GDC-0879 is a small molecule inhibitor targeting the Raf/MEK/ERK signaling cascade, a critical pathway in cellular proliferation and survival.^[1] Its chemical and physical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₈ N ₄ O ₂	[2][3]
Molecular Weight	334.37 g/mol	[3][4][5][6]
CAS Number	905281-76-7	[2][3]
Formal Name	2,3-dihydro-5-[1-(2-hydroxyethyl)-3-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-inden-1-one, oxime	[2]
Solubility	DMSO: 66 mg/mL (warmed)	[3]
Ethanol: 5 mg/mL	[3]	
Water: Insoluble	[3]	

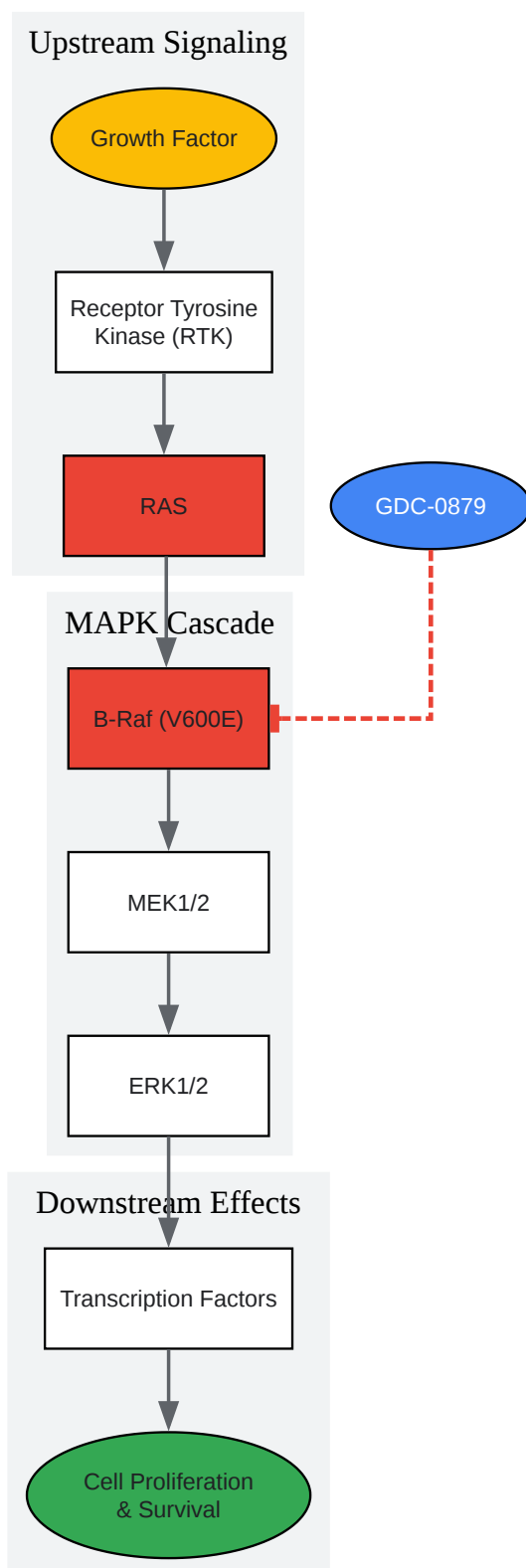
Mechanism of Action and In Vitro Efficacy

GDC-0879 is a selective inhibitor of B-Raf kinase, with particular potency against the V600E mutant, a common oncogenic driver in various cancers.[1][2][3] Its inhibitory action on the Raf/MEK/ERK pathway has been quantified in several key cancer cell lines.

Target	Cell Line	Assay Type	IC ₅₀ /EC ₅₀	Reference
B-RafV600E (purified enzyme)	-	Kinase Assay	0.13 nM	[2]
pERK	MALME-3M	Cellular Assay	63 nM	[2]
pMEK1	A375 (melanoma)	Cellular Assay	59 nM	[4][7]
pMEK1	Colo205 (colorectal)	Cellular Assay	29 nM	[4][7]
Cell Viability	Malme-3M	Proliferation Assay	0.75 μM	[4]
Cell Viability	A375	Proliferation Assay	< 0.5 μM	[4]

Signaling Pathway Inhibition

GDC-0879 exerts its therapeutic effect by inhibiting the Raf/MEK/ERK signaling pathway, which is often constitutively activated in cancers with B-Raf mutations. The diagram below illustrates the canonical pathway and the point of inhibition by **GDC-0879**.



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GDC-0879 inhibits the mutated B-Raf kinase, blocking downstream signaling.

Experimental Protocols

In Vitro pMEK1 Inhibition Assay

This protocol outlines the procedure for determining the IC_{50} of **GDC-0879** for the inhibition of MEK1 phosphorylation in cancer cell lines.

1. Cell Culture and Treatment:

- Culture A375 or Colo205 cells in appropriate media until they reach approximately 80% confluency.
- Prepare a serial dilution of **GDC-0879** in DMSO, with final concentrations ranging from 0.5 nM to 6.75 μ M.[\[7\]](#)
- Incubate the cells with the various concentrations of **GDC-0879** for 25 minutes.[\[7\]](#)

2. Cell Lysis and Protein Quantification:

- After incubation, wash the cells with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Centrifuge the lysates at 16,100 x g for 30 minutes at 4°C to pellet cellular debris.[\[7\]](#)
- Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

3. ELISA for pMEK1 and Total MEK1:

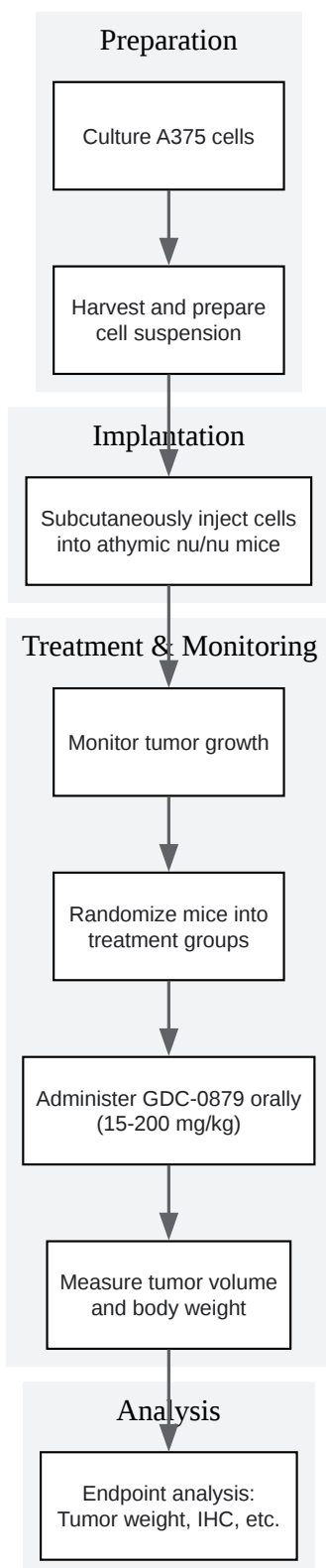
- Use commercially available ELISA kits to determine the levels of phosphorylated MEK1 (pMEK1) and total MEK1 in the cell lysates.[\[7\]](#)
- Analyze samples in duplicate, using 20 μ g of protein per well.[\[7\]](#)
- Follow the manufacturer's instructions for incubation times, washing steps, and detection.

4. Data Analysis:

- Calculate the ratio of pMEK1 to total MEK1 for each **GDC-0879** concentration.
- Determine the IC₅₀ value by performing a nonlinear regression analysis of the dose-response curve.[\[7\]](#)

In Vivo A375 Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of **GDC-0879** in a mouse xenograft model.



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Workflow for in vivo evaluation of **GDC-0879** in an A375 xenograft model.

1. Cell Preparation and Implantation:

- Culture A375 human melanoma cells under standard conditions.
- Harvest cells during the exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject the A375 cell suspension into the flank of female athymic nu/nu mice (25-28 g).[\[7\]](#)[\[8\]](#)[\[9\]](#)

2. Tumor Growth and Treatment Initiation:

- Monitor the mice for tumor formation.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Prepare **GDC-0879** for oral administration. A formulation of 0.5% methylcellulose and 0.2% Tween 80 in water can be used as a vehicle.[\[4\]](#)
- Administer **GDC-0879** orally at doses ranging from 15 to 200 mg/kg, according to the desired treatment schedule.[\[2\]](#)[\[7\]](#)

3. Monitoring and Endpoint Analysis:

- Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
- At the end of the study, euthanize the mice and excise the tumors.
- Perform endpoint analyses, which may include measuring final tumor weight and conducting pharmacodynamic studies (e.g., pMEK1 levels in tumor tissue) and histopathological examinations.

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should optimize these protocols based on their specific experimental conditions and adhere to all relevant institutional and national guidelines for animal care and use.

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